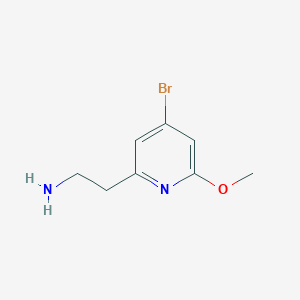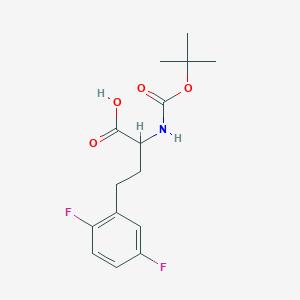
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the difluorophenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluorophenyl group or the carboxylic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, to the difluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites on the molecule. The difluorophenyl group can enhance binding affinity and specificity in drug-receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid: This compound is structurally similar but has a different carbon chain length, which can affect its reactivity and applications.
2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid: The position of the fluorine atoms on the phenyl ring differs, leading to variations in chemical properties and biological activity.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid is unique due to the specific positioning of the difluorophenyl group and the Boc-protected amino group
Eigenschaften
Molekularformel |
C15H19F2NO4 |
|---|---|
Molekulargewicht |
315.31 g/mol |
IUPAC-Name |
4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
ZUXLZAVVJBKAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
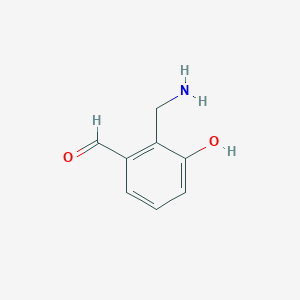
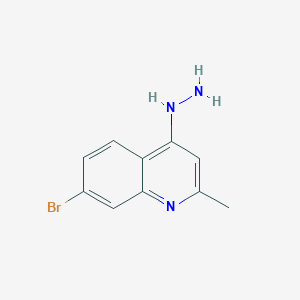
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)
![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
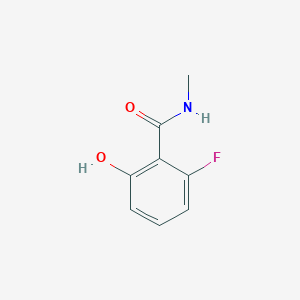


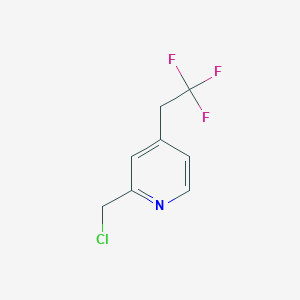
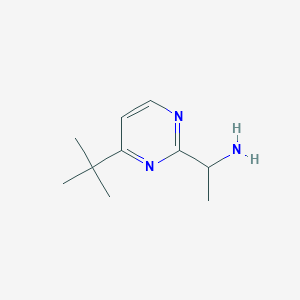

![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B14851296.png)
